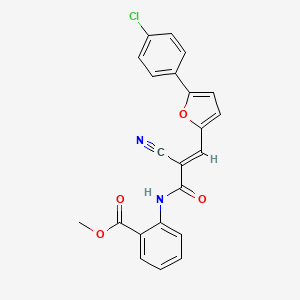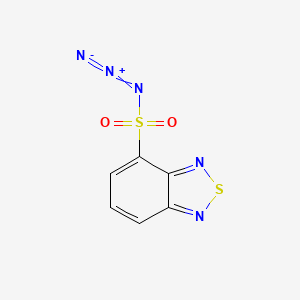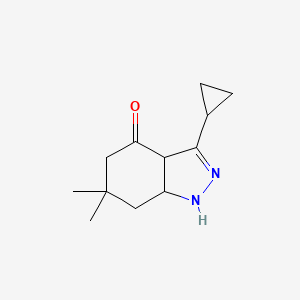
Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound characterized by its unique structure and properties This compound is part of the azetidine family, which consists of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the formation of azetidine derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the azetidine ring. The compound can be synthesized through the following general steps:
Formation of azetidine-3-carboxylic acid derivatives.
Activation of the carboxylic acid group.
Reaction with azetidine-3-carbonyl chloride.
Purification and isolation of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products. Safety measures, such as proper ventilation and the use of protective equipment, are essential due to the reactive nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid can be used to study enzyme interactions and protein binding. Its ability to mimic certain biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to certain bioactive molecules allows it to be used in drug design and discovery.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid
Methyl azetidine-3-carboxylate
Trifluoroacetic acid derivatives
Uniqueness: Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is unique due to its dual azetidine rings and trifluoroacetic acid moiety. This combination of structural features provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZAEDFNSOZEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)



![4-bromo-1-[4-(trifluoromethyl)cyclohexyl]-1H-pyrazol-5-amine](/img/structure/B2450347.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2450348.png)


